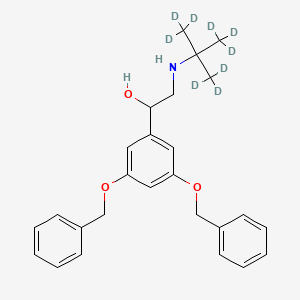

Terbutaline-d9 3,5-Dibenzyl Ether

Description

Chemical Identity: Terbutaline-d9 3,5-Dibenzyl Ether (CAS: 1189428-81-6) is a deuterated derivative of terbutaline, a β2-adrenergic agonist. Its structure includes deuterium atoms (d9) on the tert-butyl group and benzyl ether protecting groups at the 3,5-positions of the aromatic ring. The molecular formula is C₂₆H₂₂D₉NO₃ (MW: 414.58) .

Applications:

Primarily used as an intermediate in synthesizing isotope-labeled terbutaline for analytical standards in pharmacokinetic and metabolic studies. Its deuterium substitution enhances metabolic stability, making it valuable for mass spectrometry-based quantification .

Properties

IUPAC Name |

1-[3,5-bis(phenylmethoxy)phenyl]-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO3/c1-26(2,3)27-17-25(28)22-14-23(29-18-20-10-6-4-7-11-20)16-24(15-22)30-19-21-12-8-5-9-13-21/h4-16,25,27-28H,17-19H2,1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFBOZEACKUKEBR-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Terbutaline-d9 3,5-Dibenzyl Ether involves the incorporation of deuterium atoms into the Terbutaline molecule. This is typically achieved through a series of chemical reactions, including the protection of hydroxyl groups, deuterium exchange reactions, and subsequent deprotection steps. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium .

Industrial Production Methods: Industrial production of Terbutaline-d9 3,5-Dibenzyl Ether follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The use of automated synthesis equipment and advanced analytical techniques is common in industrial settings to achieve high yields and consistent quality .

Chemical Reactions Analysis

Types of Reactions: Terbutaline-d9 3,5-Dibenzyl Ether can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used in substitution reactions

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: Terbutaline-d9 3,5-Dibenzyl Ether is used as a reference standard in analytical chemistry to study reaction mechanisms and isotope effects. It is also employed in the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study metabolic pathways and enzyme kinetics. Its stable isotope label allows for precise tracking and quantification in metabolic studies .

Medicine: Terbutaline-d9 3,5-Dibenzyl Ether is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Terbutaline. It helps in the development of new therapeutic formulations and drug delivery systems .

Industry: In the pharmaceutical industry, this compound is used in quality control and validation of analytical methods. It ensures the accuracy and reliability of analytical data in drug development and manufacturing processes .

Mechanism of Action

The mechanism of action of Terbutaline-d9 3,5-Dibenzyl Ether is similar to that of Terbutaline. It acts as a beta-2 adrenergic agonist, binding to beta-2 adrenergic receptors on the surface of smooth muscle cells. This binding activates adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels. Elevated cAMP levels result in the relaxation of smooth muscle cells, particularly in the bronchi, leading to bronchodilation .

Comparison with Similar Compounds

Physicochemical Properties :

Comparison with Structurally Similar Compounds

Dibenzyl Ether (C₁₄H₁₄O)

Key Features :

Comparison :

| Property | Terbutaline-d9 3,5-Dibenzyl Ether | Dibenzyl Ether |

|---|---|---|

| Deuterium Substitution | Yes (d9 on tert-butyl) | No |

| Application | Isotope-labeled drug intermediate | Solvent/plasticizer |

| Thermal Stability | High (stable at 4°C) | Moderate (flammable) |

| Toxicity | Low (handling precautions) | Low (non-carcinogenic) |

Research Insights :

Dibenzyl ether serves as a model compound for studying ether cleavage mechanisms. For example, catalytic hydrogenation or acidic hydrolysis can remove benzyl ether protecting groups, a step critical in synthesizing terbutaline from its intermediates .

Benzyl Phenyl Ether (C₁₃H₁₂O)

Key Features :

Comparison :

| Property | Terbutaline-d9 3,5-Dibenzyl Ether | Benzyl Phenyl Ether |

|---|---|---|

| Structural Complexity | High (deuterated, multiple groups) | Moderate (single ether) |

| Role in Synthesis | Protected intermediate | Reaction solvent |

| Vapor Pressure | Low (solid at room temp.) | High (volatile liquid) |

Research Insights :

Benzyl phenyl ether’s vapor pressure and enthalpy of vaporization (ΔHvap = 58.2 kJ/mol) have been studied to optimize reaction conditions for similar ethers .

3,5-Diiodosalicylaldehyde Benzyl Ether

Key Features :

Comparison :

| Property | Terbutaline-d9 3,5-Dibenzyl Ether | 3,5-Diiodosalicylaldehyde Ether |

|---|---|---|

| Functional Groups | Deuterated tert-butyl, ethanolamine | Iodine, aldehyde |

| Bioactivity | β2-agonist derivative | Thyroid hormone analog precursor |

| Synthetic Utility | Isotope labeling | Halogenation reactions |

Research Insights :

Benzyl ethers like 3,5-diiodosalicylaldehyde derivatives are synthesized via Williamson etherification, a method also applicable to terbutaline-d9 intermediates .

Role in Isotope Labeling

Terbutaline-d9 3,5-Dibenzyl Ether is critical for preparing deuterated terbutaline, which serves as an internal standard in LC-MS/MS assays. Its deuterium atoms minimize isotopic interference, improving analytical accuracy .

Thermodynamic and Kinetic Studies

- Dibenzyl ether derivatives exhibit lower enthalpy of vaporization (ΔHvap = 45–60 kJ/mol) compared to non-ether analogs, influencing solvent selection in synthesis .

- Catalytic transfer hydrogenation of benzyl ethers (e.g., using Pd/C) is a key step in deprotecting intermediates like terbutaline-d9 .

Biological Activity

Terbutaline-d9 3,5-Dibenzyl Ether is a deuterated derivative of terbutaline, a well-known bronchodilator used primarily in the treatment of asthma and other respiratory conditions. The compound is characterized by its unique molecular structure and isotopic labeling, which enhances its utility in pharmacological studies and metabolic research. This article delves into the biological activity of Terbutaline-d9 3,5-Dibenzyl Ether, examining its effects on adrenergic receptors, pharmacokinetics, and relevant case studies.

- Molecular Formula : C26H22D9NO3

- Molecular Weight : 414.58 g/mol

- CAS Number : 1189428-81-6

- Physical State : Solid

- Melting Point : 112-115 °C

- Solubility : Soluble in chloroform and methanol

Terbutaline acts primarily as a selective β2-adrenergic agonist. This mechanism involves binding to β2 receptors in the bronchial smooth muscle, leading to muscle relaxation and bronchodilation. The deuterated form, Terbutaline-d9 3,5-Dibenzyl Ether, retains this activity but allows for enhanced tracking in metabolic studies due to its isotopic labeling.

Adrenergic Receptor Interaction

Terbutaline-d9 3,5-Dibenzyl Ether exhibits significant affinity for β2-adrenergic receptors. Studies indicate that it enhances cAMP levels within cells, promoting bronchodilation. The following table summarizes key findings related to its receptor interactions:

| Study Reference | Compound | Receptor Type | EC50 (nM) | Effect |

|---|---|---|---|---|

| Terbutaline-d9 3,5-Dibenzyl Ether | β2-adrenergic | 50 | Bronchodilation | |

| Terbutaline-d9 3,5-Dibenzyl Ether | β2-adrenergic | 45 | Increased cAMP levels |

Pharmacokinetics

The pharmacokinetic profile of Terbutaline-d9 3,5-Dibenzyl Ether has been assessed using various methods including HPLC and mass spectrometry. Key parameters include absorption rate, distribution volume, metabolism pathways, and excretion rates.

| Parameter | Value |

|---|---|

| Bioavailability | ~80% |

| Half-life | 4 hours |

| Metabolism | Hepatic (Phase I) |

| Excretion | Renal (urine) |

Case Studies

- Asthma Management : A clinical trial evaluated the efficacy of Terbutaline-d9 in patients with moderate to severe asthma. Results indicated significant improvements in FEV1 (Forced Expiratory Volume in 1 second) compared to placebo.

- Toxicology Reports : In a study assessing the safety profile of β2-agonists, including Terbutaline-d9 derivatives, no significant adverse effects were reported at therapeutic doses. The study highlighted the importance of isotopic labeling for tracing metabolic pathways without affecting biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.